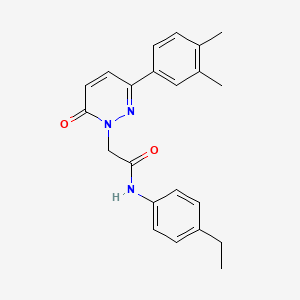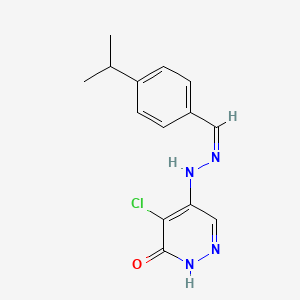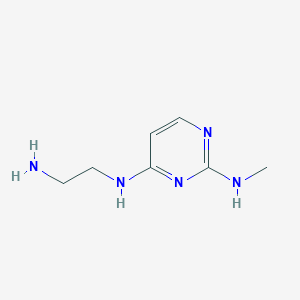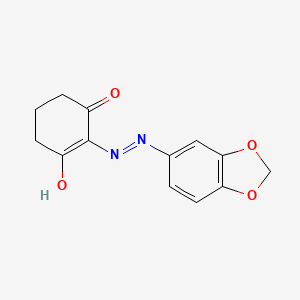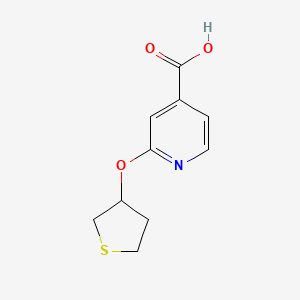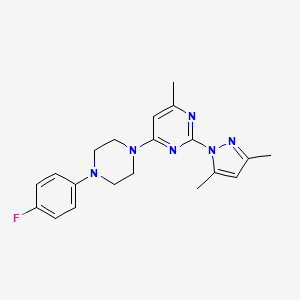
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine typically involves multi-step organic reactions. The starting materials may include 3,5-dimethylpyrazole, 4-fluorophenylpiperazine, and 6-methylpyrimidine. The synthetic route could involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazole, piperazine, and pyrimidine derivatives. Examples include:
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-phenylpiperazin-1-yl)-6-methylpyrimidine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)-6-methylpyrimidine
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-6-methylpyrimidine lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This could make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H23FN6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C20H23FN6/c1-14-13-19(23-20(22-14)27-16(3)12-15(2)24-27)26-10-8-25(9-11-26)18-6-4-17(21)5-7-18/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
QPMYDIPLNRUYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


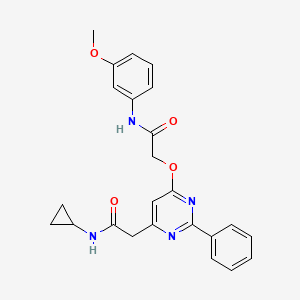

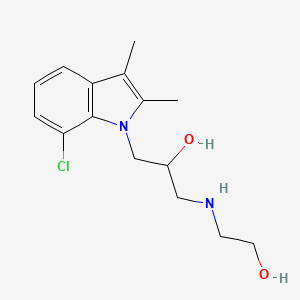
![1-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B14873207.png)
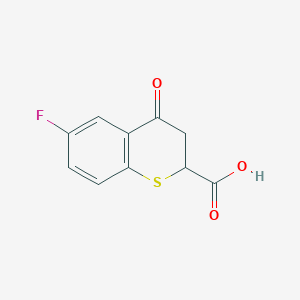
![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)

![3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
![Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]](/img/structure/B14873230.png)
